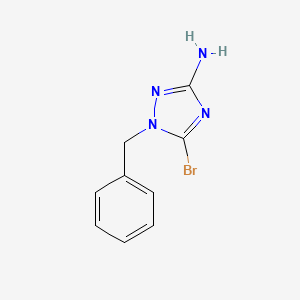

1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine

Beschreibung

1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a benzyl group and a bromine atom

Eigenschaften

IUPAC Name |

1-benzyl-5-bromo-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4/c10-8-12-9(11)13-14(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOIVFQGINSSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with 5-bromo-1H-1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent can yield the desired compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine .

Industrial Production Methods: Industrial production of 1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted triazole derivatives can be obtained.

Oxidation and Reduction Products: Oxidized or reduced forms of the triazole ring, leading to different functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Based on the search results, the applications of the compound "1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine" in scientific research are related to its use as an intermediate in the synthesis of various bioactive molecules, particularly those with anticancer, antimicrobial, and anti-inflammatory properties .

Triazoles and their Therapeutic Applications

Triazoles, including 1,2,4-triazoles, are nitrogen-containing heterocyclic compounds with significant pharmacological applications . They can accommodate a broad range of substituents, making them useful for constructing diverse bioactive molecules . Triazoles and their derivatives exhibit various biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

The presence of three nitrogen atoms in triazole structures allows for structural modification and the creation of therapeutically potential agents, making them significant in medicinal chemistry and chemical biology . Ongoing research focuses on synthesizing newer triazoles to uncover advanced pharmacological implications .

1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine as a Building Block

1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine (CAS No. 1690514-36-3) has a molecular weight of 253.10 and the molecular formula C9H9BrN4 . The synthesis of 1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine involves reacting 5-bromo-1H-1,2,4-triazole-3-amine with benzyl alcohol in the presence of bases like sodium.

Anticancer Research

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones have been developed as anticancer agents . These compounds, based on the 1-benzyl-5-bromoindolin-2-one scaffold, connect through a hydrazone linker to a 4-arylthiazole or 4-methyl-5-(aryldiazenyl)thiazole moiety . These molecules have demonstrated cell growth inhibitory activities against breast (MCF-7) and lung (A-549) cancer cell lines . Specifically, 4-arylthiazole derivatives have shown the best anticancer activity against MCF-7 cells . Further research revealed good VEGFR-2 inhibitory activity for these molecules .

Antimicrobial Research

Various 1,2,4-triazole derivatives have been synthesized and assessed for antibacterial activity . For example, compounds with a phenoxy moiety at the para-position of the phenyl ring exhibited broad-spectrum antibacterial activity comparable to gentamicin and ciprofloxacin . Certain 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moieties and N-(substituted phenyl)acetamide units have shown better bactericidal activity than bismerthiazol against phytopathogenic bacteria . Additionally, 1,2,4-triazole-pyrimidine hybrids have displayed excellent activity against S. aureus and E. coli, even outperforming clinically used antibiotics against MRSA strains .

Adverse Effects

It is worth noting that some triazoles can have adverse effects, such as hepatotoxicity and hormonal problems, which necessitates careful revision to improve efficacy and minimize side effects .

Wirkmechanismus

The mechanism of action of 1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-1H-1,2,3-triazole: Similar structure but lacks the bromine atom, leading to different reactivity and applications.

5-Bromo-1H-1,2,4-triazole: Lacks the benzyl group, affecting its solubility and biological activity.

Uniqueness: 1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields .

Biologische Aktivität

1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This compound's structure includes a bromine atom and a benzyl group, both of which are significant for its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicine.

The molecular formula of 1-benzyl-5-bromo-1H-1,2,4-triazol-3-amine is C₉H₈BrN₃, with a molecular weight of approximately 232.08 g/mol. The presence of the bromine atom enhances its reactivity and biological activity compared to other triazole derivatives.

The biological activity of 1-benzyl-5-bromo-1H-1,2,4-triazol-3-amine is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This property is crucial for its potential as an antimicrobial and anticancer agent.

- DNA Interaction : Studies suggest that triazole derivatives can act as bioisosteres to carboxylic acids, facilitating interactions with DNA-gyrase and other nucleic acid targets, leading to antibacterial effects .

Antimicrobial Activity

Research indicates that 1-benzyl-5-bromo-1H-1,2,4-triazol-3-amine exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that triazole derivatives showed remarkable selectivity against resistant strains such as Bacillus subtilis and various Gram-negative pathogens . The introduction of bromine at specific positions within the triazole framework has been shown to enhance this activity.

Anticancer Potential

The anticancer properties of triazole derivatives have been widely studied. For instance, compounds similar to 1-benzyl-5-bromo-1H-1,2,4-triazol-3-amine have demonstrated cytotoxic effects against several cancer cell lines. Notably, derivatives have shown IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells.

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

- Antibacterial Screening : A study evaluated various triazole compounds against Escherichia coli and Staphylococcus aureus, revealing that those with bromine substitutions had enhanced antibacterial activity compared to their non-brominated counterparts .

- Anticancer Activity : Another investigation assessed the impact of similar triazole derivatives on human lung cancer cell lines (A549), reporting significant growth inhibition with IC50 values ranging from 7.17 µM to 2.93 µM for specific derivatives .

Comparative Analysis

To better understand the unique properties of 1-benzyl-5-bromo-1H-1,2,4-triazol-3-amine compared to other triazole compounds, a comparative analysis was conducted:

| Compound Name | Antibacterial Activity | Anticancer Activity (IC50) | Notable Features |

|---|---|---|---|

| 1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine | High | Varies (7.17 - 2.93 µM) | Bromine substitution enhances activity |

| 1-Benzyl-3-chloro-1H-1,2,4-triazole | Moderate | Varies | Less reactive than brominated analogs |

| 1-Benzyl-5-fluoro-1H-1,2,4-triazole | Low | Higher IC50 values | Fluorine has less impact on activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.